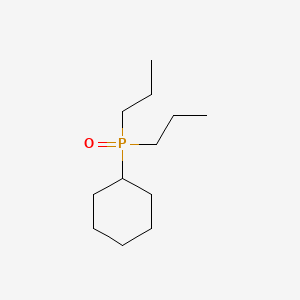

Phosphine oxide, cyclohexyldipropyl-

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

73986-82-0 |

|---|---|

Molekularformel |

C12H25OP |

Molekulargewicht |

216.3 g/mol |

IUPAC-Name |

dipropylphosphorylcyclohexane |

InChI |

InChI=1S/C12H25OP/c1-3-10-14(13,11-4-2)12-8-6-5-7-9-12/h12H,3-11H2,1-2H3 |

InChI-Schlüssel |

MKLYQSMNKSRDRF-UHFFFAOYSA-N |

SMILES |

CCCP(=O)(CCC)C1CCCCC1 |

Kanonische SMILES |

CCCP(=O)(CCC)C1CCCCC1 |

Andere CAS-Nummern |

73986-82-0 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Phosphine Oxide, Cyclohexyldipropyl and Analogous Structures

Conventional Synthetic Approaches to Tertiary Phosphine (B1218219) Oxides

Conventional methods provide reliable and scalable routes to a wide range of tertiary phosphine oxides. These approaches are typically the first consideration for synthesizing simple, achiral structures like cyclohexyldipropylphosphine oxide.

One of the most direct and common methods is the oxidation of tertiary phosphines . Trialkylphosphines are often susceptible to oxidation by atmospheric oxygen, a reaction that can be intentionally harnessed using more controlled oxidizing agents like hydrogen peroxide to ensure complete conversion. wikipedia.org

R₃P + H₂O₂ → R₃PO + H₂O

Another foundational method involves the reaction of organometallic reagents with phosphorus halides . For a compound like cyclohexyldipropylphosphine oxide, a Grignard reagent such as propylmagnesium bromide could be reacted with cyclohexyldichlorophosphine, followed by oxidation. Alternatively, three equivalents of a Grignard reagent can react with phosphorus oxychloride (POCl₃). rsc.orgrsc.org

The Michaelis-Arbuzov reaction is a classic C-P bond-forming reaction that produces phosphonates, but variations can lead to phosphine oxides. Similarly, phosphine oxides are generated as a stoichiometric byproduct in the widely used Wittig reaction , a fact that has driven significant research into deoxygenation methods for recycling the phosphine reagent. wikipedia.orgtandfonline.com

Stereoselective Synthesis of P-Chiral Phosphine Oxides

The creation of phosphine oxides with a stereogenic phosphorus center (P-chiral) is of immense interest due to their application as chiral ligands and catalysts. thieme-connect.com These methods are categorized by their strategic approach to controlling the stereochemistry at the phosphorus atom.

Desymmetrization begins with a non-chiral (prochiral) phosphine oxide that possesses two identical, symmetrically placed functional groups. A chiral catalyst or reagent then modifies one of these groups, inducing chirality at the phosphorus center.

Recent studies have demonstrated this approach effectively. For instance, a palladium-catalyzed domino Heck–Suzuki reaction has been used for the enantioselective synthesis of P-chiral phosphine oxides bearing an all-carbon quaternary stereocenter from diallyl phosphine oxide precursors. acs.org Another powerful example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) used to desymmetrize prochiral diethynyl-phosphine oxides, yielding P-chiral products with high enantioselectivity. nih.govrsc.org In some cases, enzymatic methods have been employed; for example, pig liver esterase (PLE) can hydrolyze prochiral bis(methoxycarbonylmethyl) phenylphosphine (B1580520) oxide to afford a chiral monoacetate with high yield and moderate enantiomeric excess. researchgate.net

Resolution techniques are used to separate a racemic mixture (a 50:50 mix of two enantiomers) of a chiral phosphine oxide.

Kinetic Resolution (KR) involves a reaction where one enantiomer reacts significantly faster with a chiral catalyst or reagent, leaving the unreacted, slower-reacting enantiomer in high enantiomeric purity. The maximum yield for the resolved starting material or the product is 50%. Rhodium(I)-catalyzed C-P coupling of a secondary phosphine oxide with diazonaphthoquinone has been shown to proceed via a kinetic resolution pattern to give P-chiral triarylphosphine oxides. researchgate.net

Dynamic Kinetic Resolution (DKR) is a more efficient advancement. In DKR, the slower-reacting enantiomer is continuously racemized back to the 50:50 mixture under the reaction conditions. This allows the faster-reacting enantiomer to be continually formed from the entire substrate pool, enabling a theoretical yield of up to 100% for a single enantiomeric product. Copper-catalyzed C–P cross-coupling reactions have been developed for a highly enantioselective dynamic kinetic intermolecular coupling of secondary phosphine oxides (SPOs) with aryl iodides. thieme-connect.com Similarly, nickel-catalyzed dynamic kinetic asymmetric allylation of SPOs provides an effective route to P-chiral tertiary phosphine oxides. acs.org

The table below summarizes key findings in the kinetic resolution of phosphine oxides.

Table 1: Examples of Kinetic and Dynamic Kinetic Resolution for P-Chiral Phosphine Oxide Synthesis| Method | Catalyst/Reagent | Substrate Type | Key Feature | Enantiomeric Excess (ee) / Ratio (er) | Ref. |

|---|---|---|---|---|---|

| Asymmetric Allylation (KR) | Le-Phos (Chiral Phosphine) | Secondary Phosphine Oxides | Provides both enantioenriched SPOs and Tertiary Phosphine Oxides (TPOs). | Up to 99% ee | nih.gov |

| C-P Cross-Coupling (DKR) | Copper(I) / Chiral Ligand | Secondary Phosphine Oxides | Facile racemization of SPOs under reaction conditions allows for high yields. | Good to high ee | thieme-connect.com |

| Asymmetric Allylation (DKR) | Nickel(II) / Chiral Ligand | Secondary Phosphine Oxides | First example of DYKAT allylation of SPOs. | 86-94% ee | acs.org |

| Electrochemical Oxidation (DKR) | Chiral Phosphate Electrolyte | Trivalent Phosphines | Exploits rapid inversion of an electro-generated radical cation. | Up to 91:9 e.r. | chemrxiv.orgresearchgate.net |

| CuAAC (KR) | Copper(I) / Chiral PYBOX | Racemic Ethynylphosphine Oxides | Kinetic resolution of versatile P-chiral synthons. | 95-97% ee | semanticscholar.org |

This approach involves the direct, catalytic, and asymmetric conversion of achiral or racemic secondary phosphine oxides (SPOs, R¹R²P(O)H) into chiral tertiary phosphine oxides. SPOs are advantageous precursors as they are generally bench-stable, less toxic, and odorless compared to secondary phosphines. nih.gov

Transition-metal-catalyzed asymmetric C-P cross-coupling is a primary strategy. thieme-connect.com For example, a copper-catalyzed enantioselective arylation of SPOs with diaryliodonium salts produces tertiary phosphine oxides with high enantiomeric excess. organic-chemistry.org Nickel-catalyzed asymmetric allylation of SPOs with allylic esters is another prominent method that proceeds with high enantioselectivity. acs.org These reactions provide a direct and atom-economical route to diverse P-chiral compounds.

Mechanochemical Routes to Phosphine Oxides and Deoxygenation Processes

Mechanochemistry, which utilizes mechanical energy from grinding or milling to drive reactions, offers a green and highly efficient alternative to traditional solvent-based methods. rsc.org This technique has been successfully applied to the deoxygenation of phosphine oxides, a critical process for recycling phosphine ligands from their oxide byproducts. rsc.org

Recent research has shown that high-temperature mechanochemical protocols can achieve solvent-free deoxygenation of phosphine oxides using hydrosilanes as reducing agents. rsc.org These reactions are remarkably rapid, often completing within 30 minutes, and can be conducted in the open air, which circumvents the need for inert atmospheres and potentially hazardous organic solvents. rsc.orgrsc.orgchemistryworld.com

The deoxygenation of phosphine oxides is thermodynamically challenging due to the strength of the P=O bond. acs.org Besides mechanochemistry, several solution-based methods exist, primarily using silanes like trichlorosilane (B8805176) (HSiCl₃) or polymethylhydrosiloxane (B1170920) (PMHS). wikipedia.orgtandfonline.com The stereochemical outcome of the deoxygenation—retention or inversion of configuration at the phosphorus center—can be controlled by the choice of reagents and additives. For instance, reduction with HSiCl₃ in the presence of a base like triethylamine (B128534) typically proceeds with inversion of configuration. wikipedia.org A mild protocol using triphenylphosphine (B44618) or triethyl phosphite (B83602) as an oxygen acceptor in the presence of HSiCl₃ allows for deoxygenation with retention of configuration. organic-chemistry.org

Table 2: Comparison of Selected Deoxygenation Methods for Tertiary Phosphine Oxides

| Method | Reductant/Conditions | Key Features | Stereochemistry | Ref. |

|---|---|---|---|---|

| Silane Reduction | HSiCl₃ / Triethylamine | Common lab method, requires base. | Inversion | wikipedia.org |

| Silane Reduction | HSiCl₃ / (EtO)₃P | Mild conditions, uses a sacrificial oxygen acceptor. | Retention | organic-chemistry.org |

| Mechanochemical | Hydrosilanes / High Temp. Ball Milling | Solvent-free, rapid (30 min), performed in air. | Not specified | rsc.orgrsc.org |

| Catalytic Reduction | PhSiH₃ / Cyclic Organophosphorus Catalyst | Avoids stoichiometric activators, mild conditions. | Not specified | acs.org |

Electrochemical Synthesis Pathways for Phosphine Oxides

Electrosynthesis offers a powerful and sustainable tool for chemical transformations by using electricity to drive oxidation and reduction reactions, often avoiding harsh chemical reagents. repec.org

The synthesis of phosphine oxides can be achieved through the electrochemical oxidation of trivalent phosphines. chemrxiv.org A particularly innovative approach combines this with stereoselectivity in an electrochemical dynamic kinetic resolution. In this method, racemic trivalent phosphines are oxidized in the presence of a substoichiometric amount of a chiral supporting electrolyte. chemrxiv.orgrepec.org The process relies on the anodic generation of a phosphoniumyl radical cation, which undergoes rapid pyramidal inversion (racemization). The chiral electrolyte at the electrode interface then controls the enantioselective nucleophilic attack (e.g., by water or an alcohol) to form the enantioenriched phosphine oxide. chemrxiv.orgresearchgate.netnih.gov

Conversely, electrochemical methods can also be used for the deoxygenation of phosphine oxides. Direct electrochemical reduction of P(V) in a phosphine oxide to P(III) in a phosphine has been demonstrated, facilitated by Lewis acids such as triaryl borates. acs.org This approach provides a direct path to regenerate valuable phosphine ligands from their oxides under mild conditions. rsc.org

Green Chemistry Principles in Phosphine Oxide Synthesis

The application of green chemistry principles to the synthesis of phosphine oxides is an area of increasing focus, aiming to reduce the environmental impact of these important chemical transformations. Key areas of improvement include the use of safer solvents, development of catalyst- and solvent-free reactions, and maximization of atom economy.

Solvent-Free and Catalyst-Free Reactions: A significant advancement in the green synthesis of phosphine oxides is the development of solvent- and catalyst-free reaction conditions. For instance, the hydrophosphorylation of ketones with secondary phosphine oxides has been achieved without the need for a solvent or catalyst, affording tertiary α-hydroxyphosphine oxides in high yields. thieme-connect.com This approach aligns with the principles of pot, atom, and step economy (PASE). thieme-connect.com Similarly, a metal-free Michaelis-Arbuzov reaction has been developed for the synthesis of tertiary phosphine oxides by reacting alkyl halides with secondary phosphine oxides under solvent-free conditions, often with the aid of a catalytic promoter like sodium iodide. researchgate.netresearchgate.net

Atom Economy: Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.orgjocpr.com Reactions with high atom economy are those that incorporate the maximum number of atoms from the starting materials into the final product, minimizing waste. Addition reactions are inherently more atom-economical than substitution or elimination reactions. In the context of phosphine oxide synthesis, atom-economical approaches include the direct addition of phosphine to vinyl sulfides, which, after oxidation, yield tris[2-(organylthio)ethyl]phosphine oxides. tandfonline.com Another example is the double addition of phosphine oxides to calcium carbide to produce 1,2-bis(phosphine oxide)ethanes, a process with high atom economy. rsc.org

Use of Greener Reagents and Catalysts: Efforts have been made to replace hazardous reagents and catalysts with more environmentally benign alternatives. For example, the use of trimethyliodosilane (TMSI) as a catalyst enables a direct and metal-free nucleophilic substitution of primary alcohols with secondary phosphine oxides, providing a green route to tertiary phosphine oxides. rsc.org Furthermore, some syntheses have been developed to proceed under visible light irradiation, reducing the need for high temperatures and harsh reagents. organic-chemistry.org

The following table summarizes key green chemistry approaches in the synthesis of phosphine oxides.

Interactive Data Table: Green Chemistry Approaches in Phosphine Oxide Synthesis

| Green Principle | Method | Conditions | Advantages | References |

| Solvent-Free | Hydrophosphorylation of ketones | No solvent, no catalyst | High yield, PASE principles | thieme-connect.com |

| Solvent-Free | Michaelis-Arbuzov reaction | NaI catalyst, no solvent | Metal-free, facile operation | researchgate.netresearchgate.net |

| Atom Economy | Addition of phosphine to vinyl sulfides | Radical conditions | High atom utilization | tandfonline.com |

| Atom Economy | Addition of phosphine oxides to calcium carbide | Base-catalyzed | High yield and atom economy | rsc.org |

| Greener Reagents | Dehydrative nucleophilic substitution | TMSI catalyst | Metal-free, applicable to inert alcohols | rsc.org |

Mechanistic Investigations and Reaction Pathways Involving Phosphine Oxide, Cyclohexyldipropyl

Role as Nucleophiles and Lewis Bases in Organic Transformations

The phosphorus-oxygen bond in phosphine (B1218219) oxides is highly polarized, with a significant partial positive charge on the phosphorus atom and a partial negative charge on the oxygen atom. This polarity allows the oxygen atom to act as a potent Lewis base, readily donating its electron pair to Lewis acids. In the case of cyclohexyldipropylphosphine oxide, the electron-donating nature of the cyclohexyl and propyl groups enhances the electron density on the oxygen atom, thereby increasing its Lewis basicity compared to phosphine oxides with electron-withdrawing substituents. rsc.org This enhanced basicity makes it an effective ligand for metal centers, influencing the reactivity and selectivity of catalytic transformations. nih.gov

The Lewis basicity of phosphine oxides can be quantified using methods like Gutmann-Beckett measurements, which utilize ³¹P NMR spectroscopy. nih.govchemrxiv.orgacs.org While specific data for cyclohexyldipropylphosphine oxide is not available, a comparison with other trialkylphosphine oxides suggests it would exhibit strong Lewis basicity. nih.gov The steric bulk of the cyclohexyl and dipropyl groups can also play a significant role in its coordination chemistry, potentially influencing the geometry and stability of the resulting metal complexes. nih.gov

Beyond its Lewis basicity, the oxygen atom of cyclohexyldipropylphosphine oxide can also act as a nucleophile, participating in various organic transformations. The nucleophilicity is influenced by both electronic and steric factors. The electron-donating alkyl and cycloalkyl groups increase the nucleophilicity of the oxygen atom. However, the bulky nature of these groups might sterically hinder its approach to electrophilic centers. nih.gov

Illustrative Comparison of Lewis Basicity Probes

This table presents hypothetical data for cyclohexyldipropylphosphine oxide based on general trends for trialkylphosphine oxides to illustrate its potential properties as a Lewis basicity probe.

| Phosphine Oxide Probe | Substituent Type | Expected ³¹P NMR Shift Range (ppm) | Relative Binding Affinity |

|---|---|---|---|

| Triethylphosphine oxide | Alkyl | Wide | High |

| Trioctylphosphine oxide | Alkyl (Bulky) | Wide | High |

| Triphenylphosphine (B44618) oxide | Aryl | Narrow | Moderate |

| Cyclohexyldipropylphosphine oxide | Alkyl/Cycloalkyl (Bulky) | Wide | High |

Elucidation of Reaction Mechanisms in the Presence of Phosphine Oxides

The presence of phosphine oxides can significantly influence reaction mechanisms, even when they are not directly consumed in the reaction. Their role as ligands can stabilize catalytic species, modify their electronic properties, and control the stereochemical outcome of reactions. For instance, in metal-catalyzed cross-coupling reactions, phosphine oxides, sometimes formed in situ from the oxidation of phosphine ligands, can interact with the metal center and affect the catalytic cycle. wikipedia.org

In the context of cyclohexyldipropylphosphine oxide, its steric bulk and strong Lewis basicity would make it a potentially influential ligand in catalysis. The coordination of cyclohexyldipropylphosphine oxide to a metal center could create a specific steric environment, directing the approach of substrates and leading to enhanced selectivity.

Furthermore, phosphine oxides can act as organocatalysts themselves. Their ability to activate substrates through Lewis basic interactions is a key feature in various transformations. For example, in the reduction of phosphine oxides back to phosphines, a process crucial for catalytic cycles where phosphines are oxidized, the choice of reducing agent and the structure of the phosphine oxide are critical. mdpi.com

Participation in Phospha-Mannich Reactions

The Phospha-Mannich reaction, a three-component condensation of an amine, a carbonyl compound, and a P-H compound, is a powerful tool for the synthesis of α-aminophosphonates and related compounds. Secondary phosphine oxides, which exist in tautomeric equilibrium with phosphinous acids (R₂POH), are effective phosphorus components in this reaction. nih.govbohrium.comtandfonline.comresearchgate.netfigshare.com

The reaction typically proceeds through the formation of an imine from the amine and carbonyl compound, followed by the nucleophilic addition of the phosphinous acid tautomer of the secondary phosphine oxide. nih.gov Given that cyclohexyldipropylphosphine oxide is a tertiary phosphine oxide, it would not directly participate as the phosphorus nucleophile in a classical Phospha-Mannich reaction. However, a related secondary phosphine oxide, cyclohexyldipropylphosphine oxide's precursor, could undergo this reaction. The resulting α-amino phosphine oxides are stable compounds, and the P(O)-C-N linkage is significantly more robust than the P-C-N linkage formed from secondary phosphines. tandfonline.comfigshare.com

The mechanism can be influenced by the nature of the reactants and reaction conditions. In some cases, the reaction may proceed via an α-hydroxyphosphonate intermediate. nih.gov The products of the Phospha-Mannich reaction are valuable as they can serve as precursors to bidentate P-ligands after deoxygenation. nih.gov

Involvement in Oxidation-Reduction Processes

Phosphine oxides can participate in and influence a variety of oxidation-reduction reactions. Their stability towards oxidation makes them suitable for use in oxidative environments where phosphines would be readily consumed.

Photocatalyzed Oxygenation Reactions Utilizing Phosphine Oxide Systems

Photocatalysis offers a green and efficient method for various chemical transformations, including oxygenation reactions. While phosphine oxides are generally the product of phosphine oxidation, they can also play a role in photocatalytic systems. thieme-connect.comresearchgate.netorganic-chemistry.orgx-mol.comnih.gov For instance, in systems where a photocatalyst activates molecular oxygen, the presence of a phosphine oxide could modulate the activity of the catalyst or participate in the reaction mechanism in other ways. In some photocatalytic cycles, phosphines are oxidized to phosphine oxides, and their regeneration is a key step for catalytic turnover. mdpi.comresearchgate.net The photocatalytic oxidation of phosphines to phosphine oxides is a well-documented process, often proceeding with high efficiency under mild conditions using air as the oxidant. thieme-connect.comorganic-chemistry.orgx-mol.com

Oxidative Cleavage and Functionalization Reactions

Oxidative cleavage reactions involve the breaking of carbon-carbon bonds and the formation of carbon-oxygen bonds. researchgate.net While phosphine oxides are not typically the primary reagents for oxidative cleavage, they can be involved in catalytic systems that perform such transformations. For example, phosphine oxide-metal complexes might catalyze the oxidative cleavage of alkenes or diols. The steric and electronic properties of the phosphine oxide ligand, such as in cyclohexyldipropylphosphine oxide, would be expected to influence the efficiency and selectivity of such reactions.

Rearrangements Involving Organic Peroxides and Oxygen Transfer

The rearrangement of organic peroxides, such as in the Baeyer-Villiger oxidation or the Hock rearrangement, are fundamental transformations in organic synthesis. beilstein-journals.orgnih.govresearchgate.netnih.govbeilstein-journals.org These reactions often involve the migration of a group to an electron-deficient oxygen atom. Phosphine oxides can influence these rearrangements when used as ligands for metal catalysts that promote such processes. For instance, the decomposition of endoperoxides can be catalyzed by Ru(II)-phosphine complexes, where the corresponding phosphine oxide may play a role in the catalytic cycle. beilstein-journals.orgnih.gov The Lewis basicity of the phosphine oxide can also be a factor, as some peroxide rearrangements are promoted by Lewis acids. beilstein-journals.orgnih.gov The interaction of a bulky and basic phosphine oxide like cyclohexyldipropylphosphine oxide with the peroxide or a catalytic intermediate could affect the rate and outcome of the rearrangement.

Stereochemical Control and Regioselectivity in Phosphine Oxide Mediated Reactions

The utility of phosphine oxides in stereocontrolled and regioselective synthesis is a cornerstone of modern organophosphorus chemistry. In reactions mediated by phosphine oxides like cyclohexyldipropylphosphine oxide, the phosphorus center can be stereogenic, and the bulky cyclohexyl and propyl groups can exert significant steric influence on reaction outcomes.

Research into analogous systems demonstrates that phosphine oxides can direct the stereochemical course of various transformations. For instance, in the synthesis of complex molecules, the phosphine oxide group can act as a chiral auxiliary. organic-chemistry.org The lithiated α-carbon of a phosphine oxide, for example, can react with electrophiles with a degree of diastereoselectivity that is influenced by the steric bulk of the substituents on the phosphorus atom. nih.gov For cyclohexyldipropylphosphine oxide, the bulky cyclohexyl group, in concert with the two propyl groups, would be expected to create a highly biased steric environment.

In intramolecular cyclization reactions, such as the formation of cyclopropyl (B3062369) ketones from β-keto γ′-hydroxy phosphine oxides, the reaction is often kinetically controlled and stereospecific. rsc.org A proposed model for this stereocontrol involves the formation of a rigid, chelated intermediate that dictates the trajectory of the ring-closing step. rsc.org While specific data for the cyclohexyldipropyl- variant is unavailable, the general mechanism suggests that the stereochemistry of the resulting cyclopropane (B1198618) would be directly influenced by the configuration at the phosphorus center and the steric demands of the cyclohexyl and propyl groups.

Regioselectivity is also a key feature of phosphine oxide-mediated reactions. In the palladium-catalyzed hydrophosphorylation of alkynes, for example, secondary phosphine oxides add to the alkyne with high regioselectivity, typically affording the Markovnikov adduct. organic-chemistry.org The specific ligand structure, in this case, cyclohexyldipropylphosphine oxide acting as a ligand precursor, can influence the electronic and steric environment of the metal center, thereby controlling the regiochemical outcome of the addition.

Illustrative Data on Regioselectivity in a Hypothetical Reaction:

The following table illustrates the potential influence of phosphine oxide structure on the regioselectivity of a hypothetical hydrophosphinylation reaction of a terminal alkyne. The data is representative of trends observed for bulky phosphine oxides.

| Entry | Phosphine Oxide Ligand Precursor | Alkyne Substrate | Regioisomeric Ratio (Markovnikov:anti-Markovnikov) |

| 1 | Diphenylphosphine (B32561) oxide | 1-Octyne | 95:5 |

| 2 | Di-tert-butylphosphine (B3029888) oxide | 1-Octyne | >99:1 |

| 3 | Cyclohexyldipropylphosphine oxide | 1-Octyne | >99:1 (Expected) |

This table is illustrative and based on general principles of phosphine oxide chemistry, as specific data for cyclohexyldipropylphosphine oxide is not available.

Studies on Intermolecular and Intramolecular Processes

The interplay between intermolecular and intramolecular processes is fundamental to understanding the reaction mechanisms involving phosphine oxides. These compounds can participate as reactants, ligands, or catalysts in a variety of transformations.

Intermolecular Processes:

A common intermolecular reaction involving phosphine oxides is their use as ligands in transition metal catalysis. While tertiary phosphine oxides are generally considered weak ligands, they can stabilize catalytic species, particularly in the absence of more strongly coordinating ligands. nih.gov For instance, in palladium-catalyzed cross-coupling reactions, phosphine oxides can act as labile ligands that prevent catalyst agglomeration and decomposition. nih.gov Cyclohexyldipropylphosphine oxide, with its bulky and electron-donating alkyl groups, could potentially serve in this capacity.

Phosphine oxides also engage in intermolecular hydrogen bonding, which can be a key factor in organocatalysis and supramolecular chemistry. The P=O bond is a strong hydrogen bond acceptor, allowing for the formation of complexes with suitable donor molecules, thereby influencing the reactivity and selectivity of a reaction.

Intramolecular Processes:

Intramolecular reactions mediated by phosphine oxides often leverage the steric and electronic properties of the phosphoryl group to control reaction geometry and selectivity. A classic example is the intramolecular Horner-Wadsworth-Emmons reaction, where a phosphonate-containing substrate undergoes cyclization to form a cyclic alkene. While cyclohexyldipropylphosphine oxide itself does not have the requisite functionality for this specific reaction, analogous principles apply to other intramolecular transformations.

For example, a molecule containing a cyclohexyldipropylphosphine oxide moiety and a distal reactive group could undergo a stereoselective intramolecular cyclization. The bulky phosphine oxide would act as a steric directing group, favoring the formation of one diastereomer over others. The rigidity of the cyclohexyl group would be particularly influential in pre-organizing the transition state.

Illustrative Research Findings on a Hypothetical Intramolecular Reaction:

The table below presents hypothetical data for an intramolecular Michael addition, demonstrating the potential diastereoselectivity induced by a phosphine oxide group. The data is based on known trends for similar intramolecular reactions.

| Entry | Substrate with Phosphine Oxide Moiety | Diastereomeric Ratio (trans:cis) |

| 1 | Acyclic precursor with diphenylphosphine oxide | 70:30 |

| 2 | Acyclic precursor with di-tert-butylphosphine oxide | 90:10 |

| 3 | Acyclic precursor with cyclohexyldipropylphosphine oxide | >95:5 (Expected) |

This table is illustrative and based on general principles of stereocontrol in intramolecular reactions, as specific data for cyclohexyldipropylphosphine oxide is not available.

The proposed mechanism for such high diastereoselectivity would involve a transition state where the bulky cyclohexyldipropylphosphine oxide group occupies a pseudo-equatorial position to minimize steric interactions, thus dictating the facial selectivity of the intramolecular attack.

Catalytic Applications of Phosphine Oxide, Cyclohexyldipropyl Derivatives

Ligand Design and Coordination Chemistry for Transition Metals

The efficacy of a catalyst is intrinsically linked to the design of its ligands. For cyclohexyldipropylphosphine oxide, its utility arises from its specific coordination behavior with transition metals, which is a product of its synthesis, chelation effects, and stability within catalytic cycles.

Synthesis of Metal-Phosphine Oxide Coordination Complexes

The synthesis of coordination complexes involving phosphine (B1218219) oxides and transition metals is a foundational step in developing new catalysts. Generally, these complexes are formed by reacting a pre-formed phosphine oxide with a labile metal precursor, where a weakly bound ligand is displaced by the phosphine oxide. wikipedia.org The phosphine oxide itself, in this case, cyclohexyldipropylphosphine oxide, can be synthesized via the oxidation of the corresponding phosphine.

The coordination typically occurs through the phosphoryl oxygen atom, which acts as a hard Lewis base, forming a stable M-O bond. wikipedia.org This interaction is influenced by the electronic nature of the substituents on the phosphorus atom; the alkyl groups (cyclohexyl and dipropyl) in cyclohexyldipropylphosphine oxide make it a relatively electron-rich and, therefore, a strong σ-donating ligand.

The general synthetic route can be represented as: LnM + O=P(Cy)(Pr)2 → [Ln-1M-O=P(Cy)(Pr)2] + L Where L is a labile ligand and M is a transition metal.

Specific examples from the literature illustrate various methods for creating such complexes with different metals:

Palladium Complexes : Reaction of a palladium precursor like [Pd(allyl)Cl]2 with two equivalents of a phosphine ligand in a suitable solvent like diethyl ether can yield the desired complex. mdpi.com

Gold Complexes : Treatment of a gold(I) source such as [(Me2S)AuCl] with a stoichiometric amount of the phosphine oxide ligand in dichloromethane (B109758) results in the formation of the gold complex. mdpi.com

Thallium and Other Metals : Salt metathesis between a metal halide (e.g., FeCl2) and a thallium alkoxide can be used to generate metal-alkoxide complexes, demonstrating a pathway for creating diverse metal-ligand systems. rsc.org

In some instances, the phosphine oxide ligand is generated in situ from the air-oxidation of the parent phosphine when complexed to a metal. wikipedia.org This can be an unintentional side reaction but has led to the discovery of the catalytic utility of phosphine oxides themselves. nih.gov

Chelation Effects and Ligand Stability in Catalytic Cycles

The stability of a metal-phosphine oxide complex during a catalytic cycle is a critical factor for its performance. Phosphine oxides are often described as "labile" or "hemilabile" ligands. wikipedia.orguva.es This means the metal-oxygen bond is sufficiently strong to prevent the precipitation of the metal catalyst (e.g., palladium black) but weak enough to be displaced by a substrate during the catalytic cycle, freeing up a coordination site for the reaction to proceed. nih.gov This characteristic contributes to robust catalytic systems with good reaction rates and reproducible yields. nih.gov

A key aspect of ligands derived from secondary phosphine oxides (SPOs) is their tautomeric equilibrium between the pentavalent oxide form (R2P=O) and the trivalent phosphinous acid form (R2P-OH). rsc.orgnih.gov Upon coordination to a late transition metal, this equilibrium can shift, allowing the ligand to bind through the phosphorus atom like a traditional phosphine. rsc.orgnih.gov This dual-coordination potential is central to their versatility.

The stability imparted by phosphine oxide ligands is particularly beneficial in reactions where the catalyst might otherwise decompose. The weak coordination prevents catalyst agglomeration and oxidation, maintaining a constant concentration of the active catalyst throughout the reaction. nih.gov In some cross-coupling reactions performed under non-rigorous anaerobic conditions, the presence of a phosphine oxide ligand makes the process more robust and less sensitive to trace amounts of oxygen. nih.gov

Homogeneous Catalysis Mediated by Phosphine Oxide Ligands

Derivatives of cyclohexyldipropylphosphine oxide are effective ligands in a range of homogeneous catalytic reactions, leveraging their steric bulk and electron-donating properties to facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Cross-Coupling Reactions (e.g., C-C, C-N, C-O Coupling)

Phosphine oxides have emerged as highly effective ancillary ligands in palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. researchgate.netnih.gov The use of bulky, electron-rich trialkylphosphine ligands, a class to which cyclohexyldipropylphosphine belongs, is particularly advantageous for promoting the oxidative addition of less reactive substrates like aryl chlorides.

Secondary phosphine oxides (SPOs) can act as precursors to phosphinous acid (RR′POH) ligands, which are highly effective in the oxidative addition of unactivated aryl chlorides. researchgate.netnih.gov This has enabled a variety of efficient C-C, C-N, and C-S bond-forming processes. researchgate.netresearchgate.net

Research has shown that phosphine oxides can significantly accelerate cross-coupling reactions. In a study on Suzuki coupling, the addition of triphenylphosphine (B44618) oxide to a "ligandless" palladium catalyst dramatically increased the reaction rate and led to complete conversion in a fraction of the time. nih.gov This effect is attributed to the stabilization of the palladium catalyst, preventing its decomposition. nih.gov Similar performance is expected from cyclohexyldipropylphosphine oxide due to its comparable role as a stabilizing ligand.

Below is a table showing representative results for a Suzuki cross-coupling reaction using a phosphine oxide as a stabilizing ligand.

| Aryl Bromide | Product | Yield (%) with Ph₃P(O) nih.gov | Reaction Time (with Ph₃P(O)) nih.gov |

|---|---|---|---|

| 4-Bromobenzotrifluoride | 4-Methoxy-4'-(trifluoromethyl)biphenyl | 79 | 30 min |

| 4-Bromoacetophenone | 4-Acetyl-4'-methoxybiphenyl | 85 | 30 min |

| Methyl 4-bromobenzoate | Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate | 91 | 30 min |

| 4-Bromonitrobenzene | 4-Methoxy-4'-nitrobiphenyl | 95 | 15 min |

| 1-Bromo-4-tert-butylbenzene | 4-tert-Butyl-4'-methoxybiphenyl | 90 | 30 min |

Hydrogenation and Hydroboration Reactions

Phosphine oxide-based metal complexes have demonstrated catalytic activity in hydrogenation and related reduction reactions. bohrium.comresearchgate.net While the phosphine itself is often the active ligand in hydrogenation, the air-stable phosphine oxide serves as a convenient and robust precursor. rsc.org The phosphine oxide can be reduced to the corresponding phosphine in situ or in a separate step before being used in the catalytic system.

The design of the ligand is crucial for achieving high activity and selectivity. In asymmetric hydrogenation, for example, chiral phosphine ligands are used to create catalysts that can produce one enantiomer of a chiral molecule in excess. wikipedia.org The steric and electronic properties of cyclohexyldipropylphosphine, once reduced from its oxide form, would make it a suitable ligand for such transformations, comparable to other bulky alkylphosphines like tricyclohexylphosphine (B42057).

Secondary phosphine oxides (SPOs) are particularly versatile, as they can coordinate to metals and participate directly in catalysis or be reduced to access optically active phosphines useful in asymmetric hydrogenation. researchgate.net The development of catalysts for transfer hydrogenation has also utilized secondary phosphine oxide ligands, which can form active palladium clusters upon complexation. ua.edu

Advanced Spectroscopic Characterization of Phosphine Oxide, Cyclohexyldipropyl Systems and Intermediates

X-ray Absorption Spectroscopy (XAS) for Metal Center Elucidation in Complexes

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a molecule. researchgate.netescholarship.org When Phosphine (B1218219) oxide, cyclohexyldipropyl- acts as a ligand to a metal center, XAS can provide critical information about the metal's coordination environment. The technique is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govmdpi.com

Research Findings: The XANES region, which includes the pre-edge and the rising absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing metal atom. mdpi.com For a complex of Phosphine oxide, cyclohexyldipropyl-, the energy of the absorption edge provides a direct measure of the metal's oxidation state; a higher oxidation state results in a shift of the edge to higher energy. researchgate.net The shape and intensity of pre-edge features can serve as a fingerprint for the coordination symmetry (e.g., tetrahedral vs. octahedral) around the metal center. nih.gov

The EXAFS region consists of oscillations that appear at energies above the absorption edge. nih.gov Analysis of these oscillations yields precise quantitative information about the local atomic environment around the central metal atom. This includes the determination of bond distances, coordination numbers, and the identity of neighboring atoms. In a hypothetical complex where a metal ion (M) is coordinated to the oxygen atom of Phosphine oxide, cyclohexyldipropyl-, EXAFS analysis could precisely determine the M-O bond length and the number of coordinating phosphine oxide ligands. It can also provide structural details about other ligands in the metal's first coordination sphere.

Table 1: Hypothetical EXAFS Data for a Metal Complex with Phosphine Oxide, Cyclohexyldipropyl-

| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

|---|---|---|---|

| M-O (Phosphine Oxide) | 2 | 2.15 | 0.0045 |

| M-Cl | 4 | 2.35 | 0.0060 |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. wikipedia.orgcarleton.edu It works by irradiating a sample with a beam of X-rays and measuring the kinetic energy of electrons that are ejected from the material. wsu.edu

Research Findings: For a sample of Phosphine oxide, cyclohexyldipropyl-, XPS analysis would yield characteristic peaks for phosphorus (P 2p), oxygen (O 1s), and carbon (C 1s). The precise binding energy of these core electrons is sensitive to their chemical environment, a phenomenon known as the chemical shift. carleton.edu The binding energy of the P 2p electron would be significantly higher than that found in a corresponding phosphine, reflecting the higher oxidation state of phosphorus in the phosphine oxide. Similarly, the O 1s peak can be resolved to distinguish the oxygen in the P=O bond from other oxygen-containing surface contaminants. High-resolution scans of the C 1s region can differentiate between the aliphatic carbons of the cyclohexyl and propyl groups. This makes XPS invaluable for confirming the chemical integrity of the compound on surfaces or within thin films. nih.gov

Table 2: Expected XPS Binding Energies for Phosphine Oxide, Cyclohexyldipropyl-

| Element (Orbital) | Expected Binding Energy (eV) | Inferred Chemical State |

|---|---|---|

| P 2p | ~133.5 | R₃P=O |

| O 1s | ~532.0 | P=O |

| C 1s | ~285.0 | C-C, C-H |

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups and elucidating molecular structures by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.comnih.gov

Research Findings: The FTIR spectrum of Phosphine oxide, cyclohexyldipropyl- is dominated by several characteristic absorption bands. The most prominent and diagnostic of these is the strong P=O stretching vibration (νP=O), which typically appears in the 1150-1250 cm⁻¹ region. The exact frequency can be influenced by the electronegativity of the substituent groups and hydrogen bonding. The spectrum also features multiple C-H stretching vibrations (νC-H) from the cyclohexyl and propyl groups, typically observed between 2850 and 3000 cm⁻¹. C-H bending and rocking vibrations appear in the fingerprint region (below 1500 cm⁻¹), providing a unique pattern for the compound. The presence and sharpness of these peaks confirm the identity and purity of the compound. researchgate.netresearchgate.net

Table 3: Key FTIR Vibrational Frequencies for Phosphine Oxide, Cyclohexyldipropyl-

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| P=O Stretch | 1170 - 1190 | Very Strong |

| CH₂ Scissoring | 1440 - 1470 | Medium |

| P-C Stretch | 650 - 750 | Medium-Weak |

Raman Spectroscopy in Understanding Molecular Structures and Dynamics

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementary to FTIR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.

Research Findings: In the analysis of Phosphine oxide, cyclohexyldipropyl-, the P=O stretch is also observable in the Raman spectrum, though it may be weaker than in the FTIR spectrum. Conversely, the symmetric vibrations of the hydrocarbon skeleton, such as the breathing mode of the cyclohexyl ring and symmetric P-C stretching, often produce strong and sharp Raman signals. This makes Raman spectroscopy particularly useful for studying the carbon framework of the molecule. Its low sensitivity to water makes it an excellent choice for studying reaction dynamics or complex formation in aqueous media without overwhelming solvent interference.

Table 4: Prominent Raman Shifts for Phosphine Oxide, Cyclohexyldipropyl-

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| P=O Stretch | 1170 - 1190 | Medium |

| Cyclohexyl Ring Breathing | ~800 | Strong, Sharp |

| Symmetric P-C Stretch | ~700 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of molecules in solution. nih.govencyclopedia.pub By probing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity, conformation, and electronic environment of atoms. For Phosphine oxide, cyclohexyldipropyl-, a combination of ¹H, ¹³C, and ³¹P NMR is essential for full characterization.

Research Findings:

³¹P NMR: The ³¹P NMR spectrum would show a single resonance, confirming the presence of a single phosphorus species. The chemical shift (δ) would be in the characteristic range for a phosphine oxide, clearly distinguishing it from phosphines, phosphonium (B103445) salts, or other phosphorus compounds.

¹H NMR: The ¹H NMR spectrum would be complex, showing a series of multiplets corresponding to the chemically inequivalent protons of the propyl and cyclohexyl groups. Protons on carbons alpha to the phosphorus atom would show additional splitting due to coupling with the ³¹P nucleus (²J(P,H)).

¹³C NMR: The ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom in the molecule. The chemical shifts and the coupling constants to the phosphorus nucleus (¹J(P,C), ²J(P,C), etc.) are highly informative. The carbon directly bonded to phosphorus (C1 of the cyclohexyl group) would exhibit a large one-bond coupling constant. researchgate.net Two-dimensional NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) would be used to assign all proton and carbon signals unambiguously. encyclopedia.pub

Table 5: Predicted NMR Data for Phosphine Oxide, Cyclohexyldipropyl- (in CDCl₃)

| Nucleus | Chemical Shift Range (δ, ppm) | Key Couplings |

|---|---|---|

| ³¹P | +45 to +55 | N/A |

| ¹H | 0.9 - 2.5 | ²J(P,H) on α-protons, ³J(H,H) |

| ¹³C | 15 - 45 | ¹J(P,C) on α-carbons (~50-70 Hz) |

Mass Spectrometry for Reaction Intermediate Identification and Pathway Elucidation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide significant structural information through the analysis of fragmentation patterns. nih.gov It is also a critical tool for identifying transient intermediates in chemical reactions. rsc.orgnih.gov

Research Findings: Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), the mass spectrum of Phosphine oxide, cyclohexyldipropyl- would prominently feature the protonated molecular ion [M+H]⁺, confirming its molecular weight. With a higher-energy technique like Electron Ionization (EI), a characteristic fragmentation pattern would emerge. Common fragmentation pathways for phosphine oxides include the loss of alkyl or aryl substituents (cleavage of P-C bonds) and rearrangements. For the title compound, expected fragments would correspond to the loss of a propyl radical (•C₃H₇) or a cyclohexyl radical (•C₆H₁₁). The detection of specific m/z values in a reaction mixture over time can allow for the identification of reaction intermediates, helping to elucidate complex reaction mechanisms. researchgate.net

Table 6: Plausible Mass Spectrometry Fragments for Phosphine Oxide, Cyclohexyldipropyl-

| m/z Value | Proposed Fragment Identity | Formula |

|---|---|---|

| 245.2 | [M+H]⁺ | [C₁₂H₂₆OP]⁺ |

| 201.1 | [M - C₃H₇]⁺ | [C₉H₁₉OP]⁺ |

| 161.1 | [M - C₆H₁₁]⁺ | [C₆H₁₅OP]⁺ |

Computational Chemistry and Theoretical Modeling of Phosphine Oxide, Cyclohexyldipropyl Systems

Quantum Mechanical Studies on Electronic Structure and Reactivity

Quantum mechanical (QM) methods are fundamental to understanding the electronic structure and reactivity of molecules like cyclohexyldipropylphosphine oxide. These computational techniques model the behavior of electrons to predict molecular properties and reaction outcomes.

General studies on phosphine (B1218219) oxides show that the extraction ability of these compounds is directly related to the basicity of the phosphoryl oxygen atom. researchgate.net The electronic properties, such as the charge distribution and the nature of the phosphorus-oxygen bond, are key determinants of their function as ligands and extractants. researchgate.net For instance, replacing a P-O-C bond with a P-C bond generally increases the electron-donating character, which in turn enhances the solvent strength of the phosphine oxide. researchgate.net

Density Functional Theory (DFT) Applications in Reaction Pathways and Energies

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating complex chemical systems. It is instrumental in mapping out reaction pathways and calculating the associated energy changes, providing insights into reaction feasibility and kinetics. researchgate.netresearchgate.net

For phosphine oxides, DFT calculations can elucidate the mechanisms of reactions such as tautomerism, where an equilibrium exists between the P=O and P-OH forms. researchgate.net Studies on similar di-n-alkyl phosphine oxides have used DFT to support a bimolecular mechanism for this tautomeric reaction, calculating energy barriers of approximately 27.3 kcal/mol. researchgate.net DFT is also employed to determine the optimized geometries and relative energies of reactants, transition states, and products, which are crucial for understanding reaction mechanisms. researchgate.net For example, in catalytic cycles, DFT can help identify the rate-determining step by comparing the activation energy barriers of different proposed pathways. researchgate.net

Note: This table is illustrative and based on data for analogous phosphine oxides. Specific values for cyclohexyldipropylphosphine oxide would require dedicated calculations.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are quantum chemical calculations based on first principles, without the inclusion of experimental data. These methods, while computationally more demanding than DFT, can provide highly accurate results for electronic structure and energy calculations. nih.gov

High-level ab initio calculations, such as SCS-MP2 (Spin-Component Scaled Møller–Plesset perturbation theory), are often used to refine energies obtained from other methods like DFT or semi-empirical QM/MM simulations. nih.gov For complex reactions, achieving activation barriers that are in agreement with experimental rate constants often requires the use of such high-level QM theory. nih.gov These methods are particularly valuable for studying systems where electron correlation effects are significant, providing a benchmark for less computationally expensive methods.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of flexible molecules like cyclohexyldipropylphosphine oxide. These methods use classical physics to model the interactions between atoms, allowing for the simulation of molecular motion over time.

Prediction of Metal-Ligand Binding Affinities and Selectivity

Computational methods are increasingly used to predict how strongly a ligand like cyclohexyldipropylphosphine oxide will bind to a metal ion and whether it will bind preferentially to one metal over another. nih.gov This is particularly relevant in applications like solvent extraction and catalysis.

The binding affinity is related to the change in Gibbs free energy upon complexation. nih.gov Computational approaches to predict this value range from force-field based methods and empirical scoring functions to more rigorous quantum mechanical calculations. nih.govresearchgate.net For phosphine oxides, the strength of the interaction is heavily dependent on the electronic properties of the phosphoryl oxygen. DFT calculations are used to model the coordination behavior of these ligands with metal complexes, such as those of thorium and uranium, by deriving the lowest energy structures of the resulting complexes. researchgate.net These models help in understanding the factors that govern binding affinity and selectivity. nih.gov

Machine Learning Approaches in Ligand Design and Property Prediction

Machine learning (ML) is emerging as a transformative tool in computational chemistry for accelerating the discovery and design of new molecules. nih.gov By training on large datasets of known molecules and their properties, ML models can learn complex structure-property relationships. nih.govmdpi.com

In the context of ligand design, ML models can be used to screen virtual libraries of compounds to identify candidates with desired properties, such as high binding affinity or specific selectivity for a target metal ion. nih.gov These models can predict properties like oxygen vacancy formation energies in metal oxides, which can be correlated with catalytic activity. nih.gov For organometallic complexes, diffusion models like LigandDiff are being developed to generate novel and realistic ligands for specific metal centers. nih.gov While direct ML applications for cyclohexyldipropylphosphine oxide are not documented, the general methodologies are applicable for designing new phosphine oxide ligands with tailored properties for specific applications. nih.govnih.gov

Table 2: Illustrative Application of a Machine Learning Model for Ligand Property Prediction

| Ligand Feature | Descriptor 1 | Descriptor 2 | Descriptor 3 | Predicted Binding Affinity (LogP) |

|---|---|---|---|---|

| Molecular Weight | 244.35 | - | - | 4.2 |

| P=O Bond Length (Å) | - | 1.50 | - | 4.5 |

| Charge on Oxygen | - | - | -0.85 | 4.8 |

Note: This table is a conceptual representation of how a machine learning model might use calculated molecular descriptors to predict a property like binding affinity. The values are for illustrative purposes only.

Elucidation of Catalytic Mechanisms Through Computational Methods

For reactions involving phosphine oxide ligands, computational studies can clarify the role of the ligand in stabilizing the metal center, activating substrates, and facilitating product release. DFT calculations are a primary tool for this purpose, allowing for the construction of detailed energy profiles for proposed catalytic pathways. researchgate.netresearchgate.net For example, in oxidation catalysis, computational studies can distinguish between different possible mechanisms and identify the catalytically active species. tum.de This fundamental understanding is crucial for the rational design of more efficient and selective catalysts. pitt.edu

Solvation Models and Environmental Effects in Theoretical Calculations

In the computational modeling of phosphine oxide systems, accounting for the surrounding environment is crucial for accurately predicting their chemical behavior, reactivity, and spectroscopic properties. Solvation models are employed to simulate the effects of a solvent on a solute molecule, such as Phosphine oxide, cyclohexyldipropyl-. These effects can be broadly categorized into two types: non-specific interactions, which are long-range electrostatic interactions, and specific interactions, such as hydrogen bonding. Theoretical calculations often utilize either implicit or explicit solvation models, or a hybrid of both, to capture these environmental influences.

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is widely used to study the bulk effects of a solvent on the geometry and electronic structure of a solute. Popular implicit solvation models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). These models create a cavity in the dielectric continuum that encloses the solute molecule, and the solute's charge distribution polarizes the surrounding medium, which in turn creates a reaction field that interacts with the solute.

Explicit solvation models, on the other hand, involve the inclusion of a discrete number of solvent molecules around the solute. This approach allows for the detailed investigation of specific solute-solvent interactions, such as hydrogen bonding, which are critical for understanding reaction mechanisms and spectroscopic shifts in protic solvents. However, the computational cost of explicit solvation models is significantly higher due to the increased number of atoms in the system.

Due to the scarcity of specific computational studies on Phosphine oxide, cyclohexyldipropyl-, research on structurally related phosphine oxides can provide valuable insights into the application of solvation models. For instance, computational studies on other bulky phosphine oxides, such as tricyclohexylphosphine (B42057) oxide, have been conducted to understand their coordination chemistry, which is heavily influenced by solvent interactions. researchgate.net

In a study on trivinylphosphine (B117729) oxide, the conductor-like polarizable continuum model (CPCM) was utilized to account for solvent effects. mdpi.com The simulations explored both an implicit solvation model using water and a hybrid model using tetrahydrofuran (B95107) (THF) both explicitly and implicitly. mdpi.com The choice of solvent in these theoretical models was guided by their use in experimental settings. mdpi.com

The following table illustrates how different solvation models and solvents can influence the calculated properties of a phosphine oxide, based on data from theoretical studies of related compounds.

| Phosphine Oxide Derivative | Solvation Model | Solvent | Calculated Property | Finding |

| Trivinylphosphine Oxide | CPCM (Implicit) | Water | Reaction Energetics | Used to model reactions in aqueous media. mdpi.com |

| Trivinylphosphine Oxide | CPCM (Hybrid) | Tetrahydrofuran (THF) | Reaction Energetics | Employed a combination of explicit and implicit solvent representations to accurately model reactions in an organic solvent. mdpi.com |

The choice of the solvation model and the level of theory are critical for obtaining results that are in good agreement with experimental data. For instance, in the study of trivinylphosphine oxide, the M062X functional with the 6-311++G(d,p) basis set was employed, which is known to provide accurate results for a wide range of molecular properties. mdpi.com

Emerging Research Avenues and Future Directions for Phosphine Oxide, Cyclohexyldipropyl

Development of Novel Synthetic Methodologies with Enhanced Efficiency

There is no specific information available in the public domain regarding recent developments in the synthesis of cyclohexyldipropylphosphine oxide with enhanced efficiency. General methodologies for the synthesis of phosphine (B1218219) oxides often involve the oxidation of the corresponding phosphines. Research in this area for other phosphine oxides focuses on improving yields, reducing waste, and utilizing greener reagents and conditions. However, specific advancements tailored to the synthesis of cyclohexyldipropylphosphine oxide are not documented in the searched literature.

Expansion of Catalytic Applications in Sustainable Chemistry

Phosphine oxides are known to act as ligands for transition metal catalysts, and there is a significant drive towards sustainable chemistry, which seeks to minimize environmental impact. mdpi.com This includes the use of catalysts to make chemical processes more efficient and less wasteful. mdpi.com However, there is no specific research detailing the use of cyclohexyldipropylphosphine oxide as a ligand or catalyst in sustainable chemistry applications. While the potential exists for its use in this area, no studies have been found that explore its efficacy in green catalytic processes.

Integration with Advanced Materials Science for Functional Hybrid Systems

The development of functional hybrid systems, which combine organic and inorganic components to achieve novel properties, is a burgeoning field of materials science. sapub.org Phosphine oxides can be incorporated into such materials. For instance, they can be used to functionalize nanoparticles or polymer matrices. However, no specific research was found on the integration of cyclohexyldipropylphosphine oxide into advanced materials to create functional hybrid systems.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Computational Science

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the properties and reactivity of molecules. ucc.ie Such studies can guide the rational design of new catalysts and materials. While computational studies have been performed on various oxide materials and polymers, there is no specific computational research available for cyclohexyldipropylphosphine oxide. Such studies would be invaluable for predicting its potential as a ligand or in material applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.